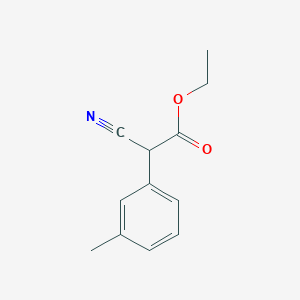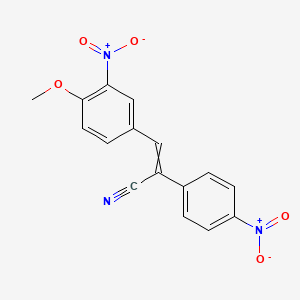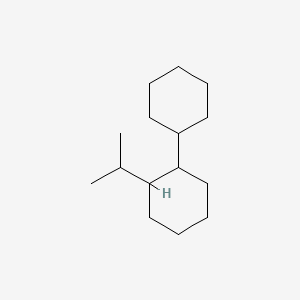
Ethyl 2-cyano-2-(3-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-2-(3-methylphenyl)acetate is an organic compound that contains a cyano group, an ester group, and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(3-methylphenyl)acetate can be synthesized through the reaction of ethyl cyanoacetate with 3-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-2-(3-methylphenyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation reactions: The ester group can undergo condensation reactions with aldehydes or ketones to form β-keto esters or β-diketones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium ethoxide.
Condensation reactions: Reagents such as aldehydes, ketones, and bases like piperidine are used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of this compound.
Condensation reactions: β-keto esters or β-diketones.
Hydrolysis: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-2-(3-methylphenyl)acetate has several applications in scientific research:
Organic synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal chemistry: The compound is used in the development of potential therapeutic agents due to its ability to form biologically active molecules.
Material science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-2-(3-methylphenyl)acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the ester group and the phenyl ring. This allows the compound to undergo nucleophilic substitution, condensation, and hydrolysis reactions, leading to the formation of diverse products.
Comparación Con Compuestos Similares
Ethyl 2-cyano-2-(3-methylphenyl)acetate can be compared with similar compounds such as:
Ethyl cyanoacetate: Lacks the substituted phenyl group, making it less versatile in certain synthetic applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and physical properties.
2-Cyano-2-(3-methylphenyl)acetic acid: The carboxylic acid derivative, which has different reactivity and applications compared to the ester.
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
64262-38-0 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-(3-methylphenyl)acetate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11(8-13)10-6-4-5-9(2)7-10/h4-7,11H,3H2,1-2H3 |
Clave InChI |
OZDOHNGJQMZVKU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)C1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide](/img/structure/B14004409.png)




![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)



![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)
![n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide](/img/structure/B14004465.png)
